N-[2-(2-oxopyridin-1-yl)ethyl]azepane-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(2-oxopyridin-1-yl)ethyl]azepane-1-sulfonamide is an organic compound that features a sulfonamide group attached to an azepane ring, which is further connected to a pyridinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-oxopyridin-1-yl)ethyl]azepane-1-sulfonamide typically involves the reaction of azepane with a sulfonyl chloride derivative in the presence of a base. The pyridinone moiety is introduced through a nucleophilic substitution reaction. The reaction conditions often require an inert atmosphere, controlled temperature, and the use of solvents like dichloromethane or tetrahydrofuran .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process .
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-oxopyridin-1-yl)ethyl]azepane-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.
Reduction: The pyridinone moiety can be reduced to form dihydropyridine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions at the sulfonamide nitrogen or the pyridinone ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Dihydropyridine derivatives.
Substitution: Various substituted sulfonamides and pyridinones.
Scientific Research Applications
N-[2-(2-oxopyridin-1-yl)ethyl]azepane-1-sulfonamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[2-(2-oxopyridin-1-yl)ethyl]azepane-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the pyridinone moiety can participate in π-π interactions with aromatic amino acids. These interactions can modulate the activity of the target protein, leading to the desired biological effect .
Comparison with Similar Compounds
Similar Compounds
- N-[2-(2-oxopyrrolidin-1-yl)ethyl]azepane-1-sulfonamide
- N-[2-(2-oxopyridin-1-yl)ethyl]piperidine-1-sulfonamide
- N-[2-(2-oxopyridin-1-yl)ethyl]morpholine-1-sulfonamide
Uniqueness
N-[2-(2-oxopyridin-1-yl)ethyl]azepane-1-sulfonamide is unique due to its combination of the azepane ring and the pyridinone moiety, which provides a distinct set of chemical and biological properties. This combination allows for specific interactions with molecular targets that are not possible with other similar compounds.
Properties
IUPAC Name |
N-[2-(2-oxopyridin-1-yl)ethyl]azepane-1-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O3S/c17-13-7-3-6-9-15(13)12-8-14-20(18,19)16-10-4-1-2-5-11-16/h3,6-7,9,14H,1-2,4-5,8,10-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTNPUAQCJMNHPS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)NCCN2C=CC=CC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.